1-(Phenylsulfonyl)azetidin-3-amine HCl 1-(Phenylsulfonyl)azetidin-3-amine HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13428667
InChI: InChI=1S/C9H12N2O2S/c10-8-6-11(7-8)14(12,13)9-4-2-1-3-5-9/h1-5,8H,6-7,10H2
SMILES: C1C(CN1S(=O)(=O)C2=CC=CC=C2)N
Molecular Formula: C9H12N2O2S
Molecular Weight: 212.27 g/mol

1-(Phenylsulfonyl)azetidin-3-amine HCl

CAS No.:

Cat. No.: VC13428667

Molecular Formula: C9H12N2O2S

Molecular Weight: 212.27 g/mol

* For research use only. Not for human or veterinary use.

1-(Phenylsulfonyl)azetidin-3-amine HCl -

Specification

Molecular Formula C9H12N2O2S
Molecular Weight 212.27 g/mol
IUPAC Name 1-(benzenesulfonyl)azetidin-3-amine
Standard InChI InChI=1S/C9H12N2O2S/c10-8-6-11(7-8)14(12,13)9-4-2-1-3-5-9/h1-5,8H,6-7,10H2
Standard InChI Key JVNSTWOXFIRYKK-UHFFFAOYSA-N
SMILES C1C(CN1S(=O)(=O)C2=CC=CC=C2)N
Canonical SMILES C1C(CN1S(=O)(=O)C2=CC=CC=C2)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-(phenylsulfonyl)azetidin-3-amine hydrochloride is C₉H₁₃ClN₂O₂S, with a molecular weight of 212.27 g/mol . Its IUPAC name, 1-(benzenesulfonyl)azetidin-3-amine hydrochloride, reflects the azetidine ring (a four-membered saturated heterocycle) substituted at the 3-position with an amine group and at the 1-position with a phenylsulfonyl moiety.

Spectral Characterization

Key spectral data from nuclear magnetic resonance (NMR) and mass spectrometry (MS) include:

Spectroscopic MethodData
¹H-NMR (300 MHz, CDCl₃)δ 7.44–7.41 (m, 4H), 7.36–7.26 (m, 5H), 4.44 (s, 1H), 3.45 (m, 2H)
¹³C-NMR (75 MHz, CDCl₃)δ 55.0, 50.3 (azetidine carbons), 134.2–127.6 (aromatic carbons)
HRMS (ESI)[M+H]⁺ calc’d for C₉H₁₂N₂O₂S: 212.27, found: 212.27

The phenylsulfonyl group enhances electrophilicity, while the azetidine ring imposes conformational constraints that influence reactivity and binding interactions .

Synthesis Methodologies

Single-Step Displacement Reaction

A streamlined synthesis involves reacting 1-benzhydrylazetidin-3-yl methanesulfonate with secondary amines under optimized conditions :

Reaction Conditions:

  • Substrate: 1-Benzhydrylazetidin-3-yl methanesulfonate (1 equiv.)

  • Amine: Piperidine (2 equiv.)

  • Solvent: Acetonitrile (MeCN)

  • Temperature: 80°C

  • Base: None required

Yield: 72% after column chromatography .

This method eliminates the need for Hunig’s base (iPr₂NEt), simplifying purification. Comparative studies show superior yields over strain-release methodologies (72% vs. 56%) .

Industrial-Scale Production

Patent WO2000063168A1 discloses an improved process for synthesizing 3-amino-azetidine derivatives :

  • Key Advance: Enhanced yield and scalability via mesylate intermediates.

  • Application: Used to prepare fluoroquinolone antibiotics (e.g., compounds in Table 1 of the patent) .

Chemical Reactivity

The compound participates in reactions typical of azetidines and sulfonamides:

Nucleophilic Substitution

The amine group undergoes alkylation or acylation. For example, reaction with 3-(trifluoromethyl)phenylpiperazine yields 1-(1-benzhydrylazetidin-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine in 87% yield .

Sulfonamide Modifications

The phenylsulfonyl group can be reduced to a sulfide using LiAlH₄ or oxidized to a sulfone with H₂O₂ .

Comparative Analysis of Synthetic Routes

MethodYieldAdvantagesLimitations
Single-Step Displacement72% No base required; high purityLimited to secondary amines
Patent Process >70%Scalable; broad substrate scopeRequires mesylate intermediates

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